molecular formula C10H17F3N2O5 B13570107 (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid

Cat. No.: B13570107
M. Wt: 302.25 g/mol
InChI Key: XDYUUBXABFVIDI-IBTYICNHSA-N
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Description

The compound "(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid, trifluoroacetic acid" is a dipeptide derivative with distinct stereochemical features. Its structure comprises:

  • A (2R)-configured propanoic acid backbone, contributing to its chiral center and influencing interactions with biological targets.
  • A (2S)-2-amino-3-methylbutanamido group, derived from L-valine or a related amino acid, which enhances hydrophobicity due to the branched methyl group.
  • A trifluoroacetic acid (TFA) counterion, commonly introduced during purification via solid-phase synthesis or HPLC, impacting solubility and acidity .

This compound is likely utilized in peptide synthesis or as a chiral intermediate in pharmaceuticals, given its stereochemical complexity and functional groups.

Properties

Molecular Formula

C10H17F3N2O5

Molecular Weight

302.25 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H16N2O3.C2HF3O2/c1-4(2)6(9)7(11)10-5(3)8(12)13;3-2(4,5)1(6)7/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6+;/m1./s1

InChI Key

XDYUUBXABFVIDI-IBTYICNHSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid typically involves multiple steps, starting from readily available starting materials One common approach is the coupling of (2S)-2-amino-3-methylbutanoic acid with (2R)-2-bromo-propanoic acid under basic conditions to form the desired amide bond The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoroacetic acid moiety enhances the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. Additionally, the amino acid derivative can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Stereochemical Variants

  • Studies on ibuprofen diastereomers (e.g., (S)-ibuprofen vs. (R)-ibuprofen) show that stereochemistry critically affects pharmacokinetics and efficacy . Key difference: Reduced solubility in aqueous media compared to the (2R,2S) form due to altered hydrogen-bonding capacity .
  • (2R)-2-[(2R)-2-Amino-3-methylbutanamido]propanoic Acid: The (2R,2R) variant may exhibit divergent biological activity. For example, in peptide synthesis, mismatched stereochemistry can lead to reduced binding affinity or unintended off-target effects .

Functional Group Modifications

  • Key difference: The methylthio group introduces sulfur-based interactions (e.g., van der Waals forces) absent in the target compound .

Trifluoroacetate Salts of Related Compounds

  • ((2S)-2-((2S,3R)-2-((S)-2-((S)-2-aminopropanamido)-3-hydroxypropanamido)-3-hydroxybutanamido)-3-hydroxybutanoyl)-L-asparaginyl-L-tyrosyl-L-threonine (TFA salt): A larger peptide-TFA complex (MW: 971.90 g/mol) with multiple hydroxyl groups, contrasting with the simpler structure of the target compound. Key difference: Enhanced aqueous solubility due to hydroxyl groups but lower metabolic stability due to protease susceptibility .
  • (2S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate: Incorporates a bromoindole moiety, enabling π-π stacking interactions. The TFA counterion here mitigates the compound’s basicity, similar to its role in the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Solubility (Polar Solvents) Key Functional Groups Stereochemical Impact
(2R)-2-[(2S)-2-Amino-3-methylbutanamido]propanoic acid, TFA (Target) ~284.25* High (due to TFA) Propanoic acid, branched alkyl (2R,2S) enhances chiral binding
(2S)-2-[(2S)-2-Amino-3-methylbutanamido]propanoic acid ~284.25 Moderate Propanoic acid, branched alkyl (2S,2S) reduces enzyme affinity
(S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid 292.39 Low Methylthio, butanoic acid Increased lipophilicity
((2S)-...-L-threonine TFA salt 971.90 High Peptide backbone, hydroxyl Hydroxyls enhance solubility
(2S)-2-[(2S)-2-Amino-3-methylbutanamido]acetic acid 217.23 High Acetic acid, branched alkyl Reduced steric hindrance

*Estimated based on structural formula.

Research Findings and Implications

  • Stereochemistry: The (2R,2S) configuration of the target compound optimizes chiral recognition in biological systems, as seen in pharmacopeial standards for antibiotics (e.g., (4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic acid) .
  • Trifluoroacetic Acid Role : TFA enhances solubility in polar solvents but may interfere with biological assays due to its acidity (pKa ~0.23). Alternatives like acetic acid or HCl are less disruptive but offer lower solubility .
  • Functional Group Trade-offs : While methylthio or bromoindole groups improve lipophilicity, they may introduce toxicity risks, as observed in halogenated pharmaceutical impurities (e.g., 5-chloronaproxen) .

Biological Activity

The compound (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid, trifluoroacetic acid, is a derivative of amino acids and has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid
  • Molecular Formula : C8H16N2O3
  • CAS Number : 27493-61-4
  • Molecular Weight : 188.23 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of amino acids can exhibit significant antimicrobial properties. For instance, compounds similar to (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid have shown promising results against various Gram-positive and Gram-negative bacteria. A study highlighted that certain amino acid derivatives demonstrated zones of inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. In vitro studies have indicated that amino acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes .

3. Analgesic Properties

Analgesic effects have been observed in compounds related to this amino acid derivative. In animal models, specific derivatives have shown a reduction in pain responses comparable to standard analgesics like diclofenac sodium . The mechanism appears to involve modulation of pain pathways through opioid receptors.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFindings
Alam et al. (2024)Isolated bioactive compounds from Colocasia species showed significant antibacterial and analgesic effects.Highlights the potential for amino acid derivatives in therapeutic applications .
Gupta et al. (2019)Phytochemical analysis revealed that certain amino acids exhibit neuroprotective and antidiabetic activities.Suggests broader implications for health benefits beyond antimicrobial activity .

The biological activity of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid may be attributed to its ability to interact with various molecular targets:

  • Dihydrofolate Reductase (DHFR) : Inhibitory action on DHFR suggests potential for antimicrobial activity.
  • Cyclooxygenase (COX) : Inhibition may lead to reduced inflammation.
  • Opioid Receptors : Interaction with these receptors may explain the analgesic effects noted in studies.

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